N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, which could include “N-(2-(2-phenylmorpholino)ethyl)benzamide”, is often performed through direct condensation of benzoic acids and amines . This process is usually carried out under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Synthesis and Chemical Properties
Benzamide Derivatives and Nitric Oxide Production : Research has identified new benzamide derivatives isolated from Limonia acidissima, which were found to inhibit nitric oxide production in microglia cells. These compounds were characterized through extensive spectral analyses, highlighting their potential as pharmacological agents in neuroinflammatory conditions (Ki Hyun Kim et al., 2009).
Catalysis and Organic Synthesis : Studies on the use of Keggin heteropolyacids as environmentally benign catalysts for synthesizing 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions have been reported. These compounds exhibit significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Karima Ighilahriz-Boubchir et al., 2017).
Biological Activities and Applications
Anticancer Activity : A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines. This suggests the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).
Neuroleptic Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity reveal that certain modifications can lead to compounds with potent inhibitory effects. This highlights their potential as therapeutic agents for neurological disorders such as Alzheimer's disease (H. Sugimoto et al., 1990).
Innovative Approaches in Drug Design and Development
Metalloligands for Magnetic Materials : The coordination of certain benzamide derivatives with copper ions has led to the formation of metalloligands, which, when combined with lanthanide salts, yield complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This opens up new avenues in the design of magnetic materials for technological applications (J. Costes et al., 2010).
Antimicrobial Properties : The synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas and their evaluation against various bacterial and fungal strains demonstrate the antimicrobial potential of these compounds. Their activity was influenced by the type, number, and position of substituents on the phenyl group, indicating the importance of structural features in antimicrobial efficacy (Carmen Limban et al., 2011).
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed or absorbed through the skin. It may cause eye and skin irritation and may cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated .
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(17-9-5-2-6-10-17)20-11-12-21-13-14-23-18(15-21)16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESMOMHNLDMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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